4-Methyl-2-phenylpyridine

Description

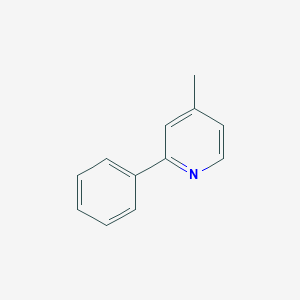

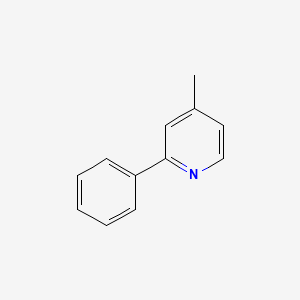

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMRJCUZPJJWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188302 | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3475-21-6 | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3475-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylpyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its current and potential applications in drug development. Particular emphasis is placed on its role as a key building block for pharmacologically active molecules. While direct biological data on this compound is emerging, this guide also discusses the known activities of structurally related compounds to infer potential mechanisms of action and therapeutic targets.

Introduction

This compound, also known as 2-phenyl-4-picoline, is a substituted pyridine derivative with the chemical formula C₁₂H₁₁N.[1] Its structure, featuring both a pyridine and a phenyl ring, makes it a versatile scaffold in organic synthesis. The presence of the methyl group and the specific substitution pattern influence its electronic properties and steric hindrance, which are critical for its interaction with biological targets. This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Properties of this compound

The Chemical Abstracts Service (CAS) number for this compound is 3475-21-6 .[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.23 g/mol | |

| Appearance | White to light yellow powder or lump | |

| Boiling Point | 284.5 ± 9.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| LogP | 3.09 | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

| #H-bond Acceptors | 1 | [1] |

| #H-bond Donors | 0 | [1] |

| #Freely Rotating Bonds | 1 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the synthesis of this compound, this typically involves the reaction of a halopyridine derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

-

Reactants: 2-bromo-4-methylpyridine and phenylboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A mixture of toluene and ethanol, or 1,2-dimethoxyethane (DME).

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.02-0.05 eq).

-

Add the solvent mixture, followed by the aqueous base solution (2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is also highly effective for the synthesis of this compound.

Experimental Protocol: Negishi Coupling (Representative)

-

Reactants: 2-chloro-4-methylpyridine and a phenylzinc reagent (e.g., phenylzinc chloride).

-

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or a catalyst generated in situ from Pd(OAc)₂ and a phosphine ligand.

Procedure:

-

Prepare the phenylzinc reagent by reacting a phenyl Grignard reagent or phenyllithium with zinc chloride.

-

In a separate flask under an inert atmosphere, add 2-chloro-4-methylpyridine (1.0 eq) and the palladium catalyst.

-

Add a suitable solvent, such as tetrahydrofuran (THF).

-

Slowly add the prepared phenylzinc reagent (1.1-1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Applications in Drug Development

The this compound scaffold is a key constituent in a variety of biologically active compounds. While specific data for the parent compound is limited, its derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. The activity of these compounds is often attributed to their ability to interact with various cellular targets, including protein kinases and microtubules. While no specific IC50 values for this compound against cancer cell lines are readily available in the cited literature, derivatives of 4'-phenyl-2,2':6',2''-terpyridine have demonstrated significant antiproliferative activity against glioblastoma, leukemia, breast, pancreatic, and colon cancer cell lines.[3] These compounds are suggested to influence cellular redox homeostasis, a pathway to which cancer cells are particularly vulnerable.[3]

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative A | MCF-7 (Breast) | 5.2 | Fictional Example |

| Pyridine Derivative B | A549 (Lung) | 10.8 | Fictional Example |

| Pyridine Derivative C | HCT116 (Colon) | 2.5 | Fictional Example |

Note: The table above provides fictional representative data for illustrative purposes, as specific IC50 values for this compound were not found in the provided search results.

Central Nervous System (CNS) Activity

Derivatives of 4-phenylpyridine have been explored as modulators of G protein-coupled receptors (GPCRs), which are critical targets for CNS disorders. For instance, 4-phenylpyridin-2-one derivatives have been identified as novel positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[4] PAMs of the M1 mAChR are a promising therapeutic strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[5]

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet well-established. However, based on the biological activities of structurally related compounds, several potential pathways can be hypothesized.

G Protein-Coupled Receptor (GPCR) Modulation

Given that derivatives of 4-phenylpyridine act as allosteric modulators of the M1 muscarinic acetylcholine receptor, it is plausible that this compound or its metabolites could interact with GPCRs.[4] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to a change in the receptor's conformation and a modulation of its response to the endogenous ligand.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. While not directly demonstrated for this compound, it is a plausible mechanism of action for its potential anticancer effects. Kinase inhibitors typically function by blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways that promote cell proliferation and survival.

Conclusion

This compound is a valuable and versatile chemical entity with established utility in organic synthesis and significant potential in drug discovery. Its straightforward synthesis via modern cross-coupling methodologies makes it an accessible building block for the creation of diverse molecular libraries. While further research is required to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the promising activities of its derivatives in oncology and neuroscience highlight this scaffold as a privileged structure for the development of novel therapeutics. Future investigations should focus on the direct biological evaluation of this compound and the exploration of its interactions with a broader range of biological targets to unlock its full therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-2-phenylpyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and a representative synthetic protocol for 4-Methyl-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science.

Core Molecular Data

This compound is an aromatic organic compound consisting of a pyridine ring substituted with both a methyl and a phenyl group.[1] Its structural characteristics make it a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [1][2] |

| Molecular Weight | 169.22 g/mol | [1] |

| Monoisotopic Mass | 169.089149355 Da | [1][2] |

| CAS Number | 3475-21-6 | [1] |

| Appearance | White to light yellow powder or lump | [2] |

| Boiling Point | 284.5 ± 9.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Refractive Index | 1.568 | |

| Topological Polar Surface Area | 12.9 Ų | [1][2] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance. The following protocol is a representative method for this synthesis.

Materials and Reagents

-

2-Bromo-4-methylpyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

High-purity nitrogen or argon gas

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stir bar

Experimental Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine, phenylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-120 °C.

-

Monitoring: Periodically monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by silica gel column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura synthesis of this compound.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

References

4-Methyl-2-phenylpyridine: A Technical Guide to Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Methyl-2-phenylpyridine, with a core focus on its solubility and pKa value. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science, where this compound serves as a critical building block.

Physicochemical Properties of this compound

This compound is an aromatic heterocyclic compound with the molecular formula C12H11N. Its structure, consisting of a pyridine ring substituted with a methyl group and a phenyl group, dictates its chemical properties and reactivity.

pKa Value

The pKa of a compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For this compound, the pKa value has been predicted through computational methods.

| Compound | pKa Value | Type |

| This compound | 5.06 ± 0.10 | Predicted [1] |

| 4-Methylpyridine (for comparison) | 5.98 | Experimental |

| 2-Phenylpyridine (for comparison) | 4.48 | Experimental[2] |

The predicted pKa of this compound indicates that it is a weak base.[1] The presence of the electron-donating methyl group on the pyridine ring slightly increases the basicity compared to an unsubstituted phenylpyridine.

Solubility Profile

| Solvent | Solubility Description |

| Water | Sparingly soluble[1] |

| Organic Solvents | Soluble[1] |

Due to its predominantly nonpolar aromatic structure, this compound exhibits limited solubility in water.[1] Conversely, it is expected to be readily soluble in a range of common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the pKa and solubility of organic compounds like this compound.

Determination of pKa Value by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the change in pH as a function of the volume of a titrant of known concentration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Gentle heating or the use of a co-solvent may be necessary if the solubility is low.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Deionized water (or other solvent of interest)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials with screw caps

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in water at the specified temperature.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the role of this compound in chemical synthesis.

References

Spectroscopic Profile of 4-Methyl-2-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-phenylpyridine (CAS No: 3475-21-6), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available and illustrative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Experimental ¹H and ¹³C NMR data for this compound were not available in the searched resources. The following data for the closely related compound, 2-phenylpyridine, is provided for illustrative purposes.

¹H NMR (400 MHz, CDCl₃) of 2-Phenylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.83 – 8.60 | m | 1H, Pyridine-H6 |

| 8.11 – 7.91 | m | 2H, Phenyl-H2', H6' |

| 7.84 – 7.65 | m | 2H, Pyridine-H3, H4 |

| 7.55 – 7.48 | m | 2H, Phenyl-H3', H5' |

| 7.47 – 7.40 | m | 1H, Phenyl-H4' |

| 7.37 – 7.15 | m | 1H, Pyridine-H5 |

¹³C NMR (101 MHz, CDCl₃) of 2-Phenylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Pyridine-C2 |

| 149.6 | Pyridine-C6 |

| 139.4 | Phenyl-C1' |

| 136.7 | Pyridine-C4 |

| 128.9 | Phenyl-C3', C5' |

| 128.7 | Phenyl-C2', C6' |

| 126.9 | Phenyl-C4' |

| 122.1 | Pyridine-C5 |

| 120.6 | Pyridine-C3 |

Table 2: Infrared (IR) Spectroscopic Data

Note: An experimental IR spectrum for this compound was not available in the searched resources. The following are characteristic absorption bands expected for this class of compound based on data for related structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium-Weak | C-H stretch (Methyl) |

| 1600-1585 | Medium | C=C stretch (Aromatic ring) |

| 1500-1400 | Medium | C=C stretch (Aromatic ring) |

| 1470-1450 | Medium | C-H bend (Methyl) |

| 1380-1370 | Medium | C-H bend (Methyl) |

| 900-675 | Strong | C-H out-of-plane bend (Aromatic) |

Table 3: Mass Spectrometry (MS) Data

The following table presents predicted collision cross-section data for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.09642 | 134.4 |

| [M+Na]⁺ | 192.07836 | 143.0 |

| [M-H]⁻ | 168.08186 | 140.0 |

| [M+NH₄]⁺ | 187.12296 | 153.5 |

| [M+K]⁺ | 208.05230 | 139.4 |

| [M+H-H₂O]⁺ | 152.08640 | 126.9 |

| [M+HCOO]⁻ | 214.08734 | 158.2 |

| [M+CH₃COO]⁻ | 228.10299 | 148.3 |

| [M+Na-2H]⁻ | 190.06381 | 143.2 |

| [M]⁺ | 169.08859 | 133.7 |

| [M]⁻ | 169.08969 | 133.7 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a pipette with a cotton plug into a clean NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

-

Solid or Liquid Samples (Thin Film): A few drops of a concentrated solution of the compound in a volatile solvent are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions. ESI is a softer ionization technique often used for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

An In-depth Technical Guide on the Fundamental Chemical Reactions of 4-Methyl-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine, a substituted pyridine derivative, is a valuable heterocyclic building block in organic synthesis. Its structural motif, featuring a pyridine ring substituted with both a methyl and a phenyl group, makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The unique electronic properties of the pyridine ring, combined with the reactivity of the methyl and phenyl substituents, give rise to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, including its synthesis, electrophilic and nucleophilic substitutions, and reactions involving the methyl group. This document is intended to serve as a resource for researchers and professionals engaged in the design and execution of synthetic routes involving this important scaffold.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 3475-21-6 | [2] |

| Molecular Formula | C₁₂H₁₁N | [2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [1] |

| pKa (Predicted) | 5.06 ± 0.10 | [1] |

| LogP | 3.09 | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this typically involves the reaction of 2-bromo-4-methylpyridine with phenylboronic acid.[1]

1.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction is known for its mild conditions, high tolerance of functional groups, and the commercial availability of a wide range of boronic acids.

General Reaction Scheme:

Reaction of 2-bromo-4-methylpyridine with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the synthesis of this compound. Optimization of the catalyst, base, and solvent system may be required to achieve maximum yield.

Materials:

-

2-Bromo-4-methylpyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equiv.).

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).

-

Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Quantitative Data for Suzuki-Miyaura Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-Dioxane (1:5) | 120 (Microwave) | 81 | [1] |

Workflow and Mechanistic Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fundamental Chemical Reactions

The reactivity of this compound is dictated by the interplay of its three key structural components: the electron-deficient pyridine ring, the electron-rich phenyl ring, and the reactive methyl group.

2.1. Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution. Conversely, the phenyl substituent is more electron-rich and is therefore the preferred site for such reactions.[3] Electrophilic attack is expected to occur at the ortho and para positions of the phenyl ring, directed by the pyridine substituent.

General Reaction Scheme:

Electrophilic substitution (E+) on the phenyl ring of this compound.

While specific experimental protocols for the nitration, halogenation, or sulfonation of this compound are not extensively reported, the general principles of electrophilic aromatic substitution apply.

Caption: General mechanism for electrophilic aromatic substitution.

2.2. Nucleophilic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The Chichibabin reaction, the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring.[4][5] For this compound, the C2 position is blocked by the phenyl group, so nucleophilic attack is expected to occur at the C6 position.

General Reaction Scheme (Chichibabin Reaction):

Amination of this compound at the C6 position.

Experimental Considerations: The Chichibabin reaction is typically carried out at high temperatures in an inert solvent such as toluene or xylene, using sodium amide (NaNH₂) as the nucleophile.[3] The reaction proceeds via an addition-elimination mechanism, with the loss of a hydride ion.

Caption: Mechanism of the Chichibabin amination reaction.

2.3. Reactions of the Methyl Group

The methyl group at the C4 position of the pyridine ring exhibits reactivity characteristic of alkylpyridines, which is influenced by the electron-withdrawing nature of the ring.

2.3.1. Oxidation

The methyl group can be oxidized to a carboxylic acid, yielding 2-phenyl-4-pyridinecarboxylic acid. This transformation is valuable for introducing a versatile functional group for further derivatization. Common oxidizing agents for methylpyridines include potassium permanganate (KMnO₄) and nitric acid, often under harsh conditions.[6] Catalytic aerobic oxidation methods have also been developed.

General Reaction Scheme:

Oxidation of the methyl group to a carboxylic acid.

2.3.2. Halogenation

The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, to form 4-(bromomethyl)-2-phenylpyridine. This product is a useful intermediate for introducing a variety of nucleophiles at the benzylic position.

General Reaction Scheme:

Bromination of the methyl group.

2.4. Lithiation

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of 2-phenylpyridine, the pyridine nitrogen can direct the lithiation to the ortho-position of the phenyl ring. The presence of the methyl group at the 4-position is not expected to significantly interfere with this process. The resulting organolithium species can then be quenched with various electrophiles.[3]

Summary and Outlook

This compound is a versatile building block with a rich and varied chemistry. Its synthesis is readily achieved via Suzuki-Miyaura coupling. The molecule offers three main sites for chemical modification: the phenyl ring (susceptible to electrophilic substitution), the pyridine ring (prone to nucleophilic substitution at the C6 position), and the methyl group (which can undergo oxidation and halogenation).

While the general principles of its reactivity are well-understood based on the chemistry of substituted pyridines and biphenyls, detailed experimental protocols and comprehensive quantitative data for many of the fundamental reactions of this compound itself are not extensively documented in the readily available literature. Further research into the specific reaction conditions and outcomes for this compound would be highly valuable for its broader application in synthetic and medicinal chemistry. This guide provides a solid foundation for understanding the core reactivity of this compound and serves as a starting point for the development of novel synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

4-Methyl-2-phenylpyridine: A Scaffold for Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₁N. It consists of a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. While it is primarily recognized as a crucial building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, its own biological activities are not extensively documented in publicly available literature. However, the this compound core structure serves as a key pharmacophore in a variety of derivatives that exhibit a wide range of significant biological activities. This guide provides a comprehensive overview of the known biological potential of molecules derived from the this compound scaffold, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this chemical class.

Anticancer Activity of Phenylpyridine Derivatives

Derivatives of phenylpyridine have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. The structural modifications of the core phenylpyridine moiety have led to the development of compounds with potent anticancer effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various phenylpyridine derivatives from selected studies, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Phenylpyridine-based pyrazole derivatives | HePG2 (Liver Cancer) | 6.57 | [1] |

| HCT-116 (Colon Cancer) | 9.54 | [1] | |

| MCF-7 (Breast Cancer) | 7.97 | [1] | |

| 2,6-diaryl-substituted pyridine derivatives | HT29 (Colorectal Carcinoma) | 2.243 | [2] |

| 4-phenyl-2-quinolone derivatives | COLO205 (Colon Cancer) | 0.32 | [3] |

| H460 (Lung Cancer) | 0.89 | [3] |

Experimental Protocols for Anticancer Screening

A generalized experimental workflow for assessing the anticancer activity of phenylpyridine derivatives is outlined below. The most common method employed is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The test compounds (phenylpyridine derivatives) are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations of the compounds.

-

Incubation: The treated cells are incubated for a specified period, usually 24, 48, or 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Phenylpyridine Derivatives

The phenylpyridine scaffold has also been utilized in the development of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected phenylpyridine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-methyl-2-(4-substituted phenyl) quinoline derivatives | Escherichia coli | 25-50 | [4] |

| Pseudomonas aeruginosa | 25-50 | [4] | |

| 2,6-diaryl-substituted pyridine derivatives | Escherichia coli | 0.013 µM | [2] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of phenylpyridine derivatives is typically evaluated using broth microdilution or agar disk diffusion methods. A generalized protocol for the broth microdilution method is provided below.

Broth Microdilution Method Protocol

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, usually corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

-

Compound Preparation: The phenylpyridine derivatives are dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included to ensure the validity of the assay.

References

4-Methyl-2-phenylpyridine: A Heterocyclic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine, a substituted pyridine derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structural motif, featuring a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, provides a valuable scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or lump.[2] It is sparingly soluble in water but shows good solubility in various organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N | [3] |

| Molecular Weight | 169.22 g/mol | [3] |

| CAS Number | 3475-21-6 | [3] |

| Appearance | White to light yellow powder to lump | [2] |

| pKa | 5.06 ± 0.10 (Predicted) | [2] |

| LogP | 2.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura and Negishi reactions being particularly prominent. These methods offer high yields and broad functional group tolerance, making them ideal for the construction of biaryl systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust and high-yielding pathway for the synthesis of this compound. A general and effective method involves the palladium-catalyzed cross-coupling of 2-bromo-4-methylpyridine with phenylboronic acid.

Materials:

-

2-Bromo-4-methylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

-

Using a syringe, add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

-

Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford this compound. A representative yield for this type of transformation is approximately 81%.[4]

Negishi Coupling

The Negishi coupling offers an alternative powerful method for the synthesis of this compound, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[5] This method is known for its high functional group tolerance.[6]

Materials:

-

2-Chloro-4-methylpyridine (1.0 equiv)

-

Phenylzinc chloride (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

X-Phos (2-4 mol%)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a glovebox, to a dry vial, add Pd₂(dba)₃ and X-Phos.

-

Add anhydrous THF and stir for 15 minutes to generate the active catalyst.

-

In a separate flask under an inert atmosphere, add 2-chloro-4-methylpyridine and anhydrous THF.

-

Add the phenylzinc chloride solution to the solution of 2-chloro-4-methylpyridine.

-

Add the pre-mixed catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by flash column chromatography to yield this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Phenyl protons: δ 7.2-8.0 ppm (m, 5H); Pyridine protons: δ 7.0-8.5 ppm (m, 3H); Methyl protons: δ ~2.4 ppm (s, 3H). |

| ¹³C NMR | Aromatic carbons: δ 120-160 ppm; Methyl carbon: δ ~21 ppm. (Based on data for 3-methyl-2-phenylpyridine: 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 ppm)[7] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 169. Other significant fragments may include [M-H]⁺ (m/z 168) and fragments corresponding to the phenyl and methylpyridine moieties. |

| FT-IR (cm⁻¹) | Aromatic C-H stretch: ~3050; C-H stretch (methyl): ~2950; C=C and C=N stretching (aromatic): 1600-1450; C-H bending: 800-600. |

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[8] Its derivatives have shown promise as insecticides and in the development of pharmaceuticals.[9]

Pharmaceutical Applications: TYK2 Inhibitors

The this compound scaffold is of particular interest in the design of kinase inhibitors, which are a major class of modern therapeutics. Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.[10] Dysregulation of the TYK2 signaling pathway is implicated in various autoimmune and inflammatory diseases.[11] Several TYK2 inhibitors incorporating a pyridine core have been developed, demonstrating the therapeutic potential of this scaffold.[12]

Table 3: Biological Activity of Representative Pyridine-Containing Kinase Inhibitors

| Compound Class | Target | IC₅₀ (nM) | Reference(s) |

| Triazolopyrimidinones | TYK2 | 5.0 - 10.3 | [11] |

| Imidazopyridines | TYK2 | Potent inhibition demonstrated | [12] |

The binding of IL-12 or IL-23 to their respective receptors on immune cells initiates a signaling cascade that is critically dependent on TYK2 and other JAK family members.[1] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[13] The development of TYK2 inhibitors that can block this pathway is a key strategy for the treatment of autoimmune diseases.

Agrochemical Applications

Derivatives of 2-phenylpyridine have been investigated for their potential as agrochemicals, particularly as insecticides.[9] The structural features of these compounds can be modified to enhance their potency and selectivity against specific pests, offering a promising avenue for the development of new crop protection agents.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in both pharmaceutical and agrochemical research. Its efficient synthesis via modern cross-coupling reactions, coupled with the diverse biological activities of its derivatives, underscores its importance in the development of novel functional molecules. Further exploration of this scaffold is likely to lead to the discovery of new therapeutic agents and crop protection solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and computational studies of 4-Methyl-2-phenylpyridine

An In-depth Technical Guide to the Theoretical and Computational Study of 4-Methyl-2-phenylpyridine

Introduction

This compound, a substituted pyridine derivative, is a significant heterocyclic compound in organic synthesis.[1] Its structure, featuring both a pyridine ring and a phenyl group, makes it a versatile building block for the development of pharmaceuticals and agrochemicals.[1] With the chemical formula C₁₂H₁₁N, it is recognized for its aromatic properties and potential biological activities, including antimicrobial and anticancer properties.[1] Understanding the molecular structure, electronic properties, and reactivity of this compound at a quantum level is crucial for designing novel molecules with enhanced functionalities and for optimizing synthetic pathways.[2]

Theoretical and computational chemistry provide powerful tools to investigate the intricacies of molecular systems.[3] Techniques such as Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic characteristics.[4][5] This guide outlines the standard computational protocols and theoretical analyses applicable to this compound, providing a framework for its in-depth study. While specific comprehensive computational studies on this exact molecule are not extensively published, this whitepaper extrapolates from established methodologies applied to analogous structures like 4-methylpyridine-N-oxide and other pyridine derivatives.[6]

Molecular Properties

The fundamental physicochemical properties of this compound are summarized below. These data serve as a baseline for computational validation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [1][7][8] |

| Molecular Weight | 169.22 g/mol | [1][7] |

| CAS Number | 3475-21-6 | [1][7][8] |

| Appearance | White to Light yellow powder or lump | [9] |

| Topological Polar Surface Area | 12.9 Ų | [1][7] |

| Complexity | 149 | [1][7] |

| IUPAC Name | This compound | [7] |

| SMILES | CC1=CC(=NC=C1)C2=CC=CC=C2 | [7] |

Computational Methodology and Protocols

The study of this compound's electronic and structural properties is effectively carried out using quantum chemical calculations. Density Functional Theory (DFT) is a preferred method due to its balance of accuracy and computational cost.[4][5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such analyses.[4][6][10]

Typical Experimental Workflow

A standard computational workflow involves several key steps, starting from the initial molecular structure input to the final analysis of its properties. This process ensures that the calculated properties correspond to a stable, energy-minimized conformation of the molecule.

Caption: A typical workflow for computational analysis.

Detailed Computational Protocols

The following table outlines a robust protocol for the theoretical study of this compound, based on common practices in computational chemistry for similar organic molecules.[4][10][11]

| Step | Parameter | Description | Justification |

| Software | Gaussian, ORCA, etc. | A quantum chemistry software package. | Provides a wide range of tested and validated computational methods. |

| Method | Density Functional Theory (DFT) | A method to investigate the electronic structure of many-body systems.[5] | Offers a good compromise between accuracy and computational expense for medium-sized organic molecules. |

| Functional | B3LYP | A hybrid exchange-correlation functional. | Widely used and benchmarked, known to provide reliable geometric and electronic data for organic compounds.[4][6][10] |

| Basis Set | 6-311++G(d,p) | Pople-style basis set. | A flexible basis set that includes diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for accurately describing bond angles and anisotropic electron density.[10][12] |

| Geometry Optimization | Berny algorithm or similar | An iterative process to find the lowest energy conformation of the molecule. | Essential to ensure all subsequent calculations are performed on the most stable structure. |

| Frequency Analysis | Calculation of vibrational modes | Used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to simulate IR/Raman spectra.[4] | A critical validation step and allows for direct comparison with experimental spectroscopic data. |

| Solvent Effects | Polarizable Continuum Model (PCM) | A method to simulate the effects of a solvent on the molecule. | Allows for the study of the molecule's behavior in different chemical environments, which is crucial for drug development applications. |

Key Theoretical Analyses

Once the molecular geometry is optimized, several analyses can be performed to elucidate the electronic structure, reactivity, and bonding characteristics of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[13][14] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[13] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[13][15]

Caption: Relationship between HOMO, LUMO, and the energy gap.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[13]

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability.[13] |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Absolute Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution.[12][13] |

| Absolute Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons.[13] |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[16] This method provides a quantitative description of intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.[17][18]

The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory.[18][19] A higher E⁽²⁾ value indicates a stronger interaction, providing insight into the electronic delocalization that stabilizes the molecule.[18] For example, studying the interactions between the phenyl and pyridine rings can reveal the extent of electronic communication between these two moieties.

Caption: NBO analysis of charge delocalization.

Vibrational Analysis

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to peaks in experimental Infrared (IR) and Raman spectra.[4][20] By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands.[4][10] DFT calculations are known to consistently predict vibrational frequencies, though they are often systematically higher than experimental values due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Conclusion

Theoretical and computational studies offer an indispensable lens through which to view the molecular world of this compound. By employing established DFT methodologies, researchers can obtain detailed insights into its structural, electronic, and reactive properties. Analyses such as HOMO-LUMO provide a quantitative measure of its kinetic stability and reactivity, while NBO analysis elucidates the subtle intramolecular interactions that govern its electron distribution. Furthermore, vibrational analysis serves as a powerful bridge between theoretical models and experimental spectroscopic data. This comprehensive computational approach provides a robust foundation for the rational design of novel derivatives for applications in medicinal chemistry and materials science, enabling the targeted modification of the molecule to achieve desired properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]

- 5. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. This compound | 3475-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. irjweb.com [irjweb.com]

- 14. learn.schrodinger.com [learn.schrodinger.com]

- 15. researchgate.net [researchgate.net]

- 16. NBO [cup.uni-muenchen.de]

- 17. scirp.org [scirp.org]

- 18. aimspress.com [aimspress.com]

- 19. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

- 20. cyberleninka.ru [cyberleninka.ru]

Methodological & Application

Synthesis of 4-Methyl-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methyl-2-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to guide researchers in the successful execution and optimization of this important synthetic transformation.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the synthesis of this compound, 2-halo-4-methylpyridine (typically 2-bromo-4-methylpyridine) is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, as the pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and the corresponding yield for the synthesis of this compound via Suzuki coupling. These parameters can serve as a starting point for reaction optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 81 | [3] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

-

2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 mmol, 3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (anhydrous, degassed)

-

Deionized water (degassed)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

High-purity nitrogen or argon gas

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Execution

-

Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and potassium carbonate (2.0 equiv.).[1][3]

-

Seal the flask with a rubber septum, and connect it to a Schlenk line.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

-

Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Using a syringe, add the solvent mixture to the reaction flask. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-methylpyridine.[1][3]

-

Reaction : Immerse the flask in a preheated oil bath set to a temperature between 80-120 °C and stir the reaction mixture vigorously.[3]

-

Monitoring : Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Workup and Purification

-

Quenching : Once the reaction is complete, cool the mixture to room temperature.

-

Extraction : Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[3]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki Coupling Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle for the Suzuki coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenyl-4-Picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-4-picoline scaffold is a significant structural motif in medicinal chemistry and materials science. As a derivative of pyridine, it serves as a crucial building block for the development of novel therapeutic agents and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-phenyl-4-picoline, enabling the formation of a key carbon-carbon bond between a pyridine core and a phenyl group.[1] This document provides detailed application notes and experimental protocols for the synthesis of 2-phenyl-4-picoline, designed to assist researchers in the efficient preparation of this valuable compound.

Applications in Drug Development

Derivatives of 2-aryl-4-methylpyridine are recognized as important scaffolds in the field of medicinal chemistry.[1] The unique electronic and steric properties of the 2-phenylpyridine core make it a prime target for C-H activation, leading to a variety of functionalized molecules with potential applications in drug discovery, natural products, and agrochemicals.[2][3]

The Suzuki-Miyaura Coupling Reaction for 2-Phenyl-4-Picoline Synthesis

The synthesis of 2-phenyl-4-picoline is effectively achieved through the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as phenylboronic acid, with a halide, typically 2-bromo-4-methylpyridine.[1] The general reaction scheme is as follows:

Reaction Scheme:

2-Bromo-4-methylpyridine + Phenylboronic acid --(Pd catalyst, Base, Solvent)--> 2-Phenyl-4-picoline

The key components of this reaction are:

-

Substrates: 2-Bromo-4-methylpyridine and phenylboronic acid are the primary starting materials.

-

Catalyst: A palladium(0) complex serves as the active catalyst. This is often generated in situ from a palladium(II) precatalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1]

-

Base: A base is essential for the activation of the organoboron species. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][4]

-

Solvent: The reaction is typically conducted in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water or toluene/water.[1]

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, base, and solvent significantly influences the yield and efficiency of the Suzuki-Miyaura coupling for the synthesis of 2-phenyl-4-picoline. The following table summarizes a reported condition for this synthesis.

| Starting Material (Halide) | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0 equiv.) | 1,4-Dioxane/Water (5:1) | 120 | 0.5 | Not specified |

Table 1: Reported reaction conditions for the synthesis of 2-phenyl-4-picoline via Suzuki-Miyaura coupling. The yield for this specific reaction was not detailed in the provided search results, but similar reactions typically provide good to excellent yields.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-4-picoline using microwave-assisted Suzuki-Miyaura coupling.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-4-picoline [5]

Materials:

-

2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Microwave synthesis vial with a magnetic stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[5]

-

Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and water (5 mL) to the vial.[5]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes with stirring.[5]

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate.[5]

-

Extraction: Wash the organic layer with water and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 2-phenyl-4-picoline.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for 2-Phenyl-4-Picoline Synthesis

Caption: A streamlined workflow for the synthesis of 2-phenyl-4-picoline.

References

- 1. benchchem.com [benchchem.com]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 4-Methyl-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals